Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and bioconjugation, the heterobifunctional linker t-Boc-N-Amido-PEG11-Tos serves as a critical building block. Its structure, featuring a Boc-protected amine and a terminal tosyl group connected by a discrete 11-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the controlled assembly of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The tosyl group acts as an excellent leaving group for nucleophilic substitution, while the Boc-protected amine allows for subsequent deprotection and conjugation, enabling a sequential and controlled synthetic strategy.
This guide provides a comprehensive comparison of synthetic routes to t-Boc-N-Amido-PEG11-Tos, offering detailed experimental protocols and quantitative data to inform the selection of the most appropriate method based on starting material availability, desired yield, and process scalability.
Primary Synthetic Route: Direct Tosylation of Boc-NH-PEG11-OH
The most direct approach to t-Boc-N-Amido-PEG11-Tos involves the tosylation of the commercially available starting material, t-Boc-N-Amido-PEG11-OH. This single-step conversion is efficient and straightforward.
Experimental Protocol
Materials:
-
t-Boc-N-Amido-PEG11-OH (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Triethylamine (B128534) (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve t-Boc-N-Amido-PEG11-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq) to the solution, followed by the slow, dropwise addition of a solution of p-toluenesulfonyl chloride (1.5 eq) in anhydrous DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure t-Boc-N-Amido-PEG11-Tos.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | t-Boc-N-Amido-PEG11-OH | [1][2][3] |
| Key Reagents | p-Toluenesulfonyl chloride, Triethylamine | General tosylation protocols |
| Typical Yield | 85-95% | Estimated from similar tosylation reactions |
| Purity | >95% (after chromatography) | Estimated from similar tosylation reactions |
| Number of Steps | 1 | - |
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A -> B[label=" p-TsCl, TEA, DCM "];
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Caption: Primary synthetic route to t-Boc-N-Amido-PEG11-Tos.
Alternative Synthetic Route 1: Multi-step Synthesis from PEG11-Diol
Experimental Protocols
Step 1: Monotosylation of PEG11-Diol
This step is critical for achieving a heterobifunctional product. A selective monotosylation can be achieved with high efficiency using a silver oxide-mediated method.[4][5]
-
Procedure: Dissolve PEG11-diol (1.0 eq) in dry toluene. Add silver(I) oxide (Ag₂O, 1.5 eq) and potassium iodide (KI, 0.2 eq). To this stirred suspension, add p-toluenesulfonyl chloride (1.05 eq) in one portion and stir at room temperature for 12 hours. The product, HO-PEG11-OTs, is purified by filtration and column chromatography.[5]
-
Yield: 71-76%[5]
Step 2: Conversion to Azide (B81097)
The tosyl group is displaced by an azide to introduce a nitrogen functionality.
-
Procedure: Dissolve HO-PEG11-OTs (1.0 eq) in anhydrous DMF and add sodium azide (NaN₃, 5.0 eq). Heat the mixture to 65-90 °C and stir for 16 hours. After cooling, the product, N₃-PEG11-OH, is isolated by extraction and precipitation.[6]
-
Yield: 77-98%[6]
Step 3: Staudinger Reduction to Amine
The azide is cleanly reduced to a primary amine using the Staudinger reaction.[7][8]
-
Procedure: Dissolve N₃-PEG11-OH (1.0 eq) in a mixture of THF and water. Add triphenylphosphine (B44618) (PPh₃, 1.5 eq) and stir at room temperature for 8-12 hours. The product, H₂N-PEG11-OH, is purified by extraction to remove the triphenylphosphine oxide byproduct.
-
Yield: >95%
Step 4: Boc Protection of the Amine
The terminal amine is protected with a Boc group.[9]
-
Procedure: Dissolve H₂N-PEG11-OH (1.0 eq) in a suitable solvent (e.g., a THF/water mixture). Add a base such as triethylamine (3.0 eq) followed by di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq). Stir at room temperature until the reaction is complete as monitored by TLC. The final product, t-Boc-N-Amido-PEG11-OH, is then tosylated as described in the primary route.
-
Yield: >90%
Quantitative Data Summary
| Step | Reaction | Typical Yield | Overall Yield |
| 1 | Monotosylation | 71-76% | ~74% |
| 2 | Azidation | 77-98% | ~65% |
| 3 | Staudinger Reduction | >95% | ~62% |
| 4 | Boc Protection | >90% | ~56% |
| 5 | Tosylation | 85-95% | ~50% |
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A[label="PEG11-Diol"];
B[label="HO-PEG11-OTs"];
C [label="N3-PEG11-OH"];
D [label="H2N-PEG11-OH"];
E [label="t-Boc-N-Amido-PEG11-OH"];
F [label="t-Boc-N-Amido-PEG11-Tos", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B[label=" Ag2O, KI, TsCl "];
B -> C [label=" NaN3, DMF "];
C -> D [label=" PPh3, H2O "];
D -> E [label=" (Boc)2O, TEA "];
E -> F [label=" p-TsCl, TEA, DCM "];
}
Caption: Alternative synthetic route 1 starting from PEG11-diol.
Alternative Synthetic Route 2: Mesylation as an Alternative to Tosylation
This route is a variation of the primary route, where the hydroxyl group of t-Boc-N-Amido-PEG11-OH is activated as a mesylate instead of a tosylate. Mesylates are also excellent leaving groups and can be advantageous in certain situations.[10][11]
Experimental Protocol
Mesylation of t-Boc-N-Amido-PEG11-OH:
Materials:
-
t-Boc-N-Amido-PEG11-OH (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.5 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The procedure is analogous to the tosylation protocol in the primary route, with methanesulfonyl chloride replacing p-toluenesulfonyl chloride.
-
The reaction is typically faster than tosylation.
-
Purification is performed using flash column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | t-Boc-N-Amido-PEG11-OH | [1][2][3] |
| Key Reagents | Methanesulfonyl chloride, Triethylamine | General mesylation protocols |
| Typical Yield | 90-98% | Estimated from similar mesylation reactions |
| Purity | >95% (after chromatography) | Estimated from similar mesylation reactions |
| Number of Steps | 1 | - |
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A -> B[label=" MsCl, TEA, DCM "];
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Caption: Alternative synthetic route 2 using mesylation.
Comparison of Synthetic Routes
| Feature | Primary Route (Tosylation) | Alternative Route 1 (from Diol) | Alternative Route 2 (Mesylation) |
| Starting Material | t-Boc-N-Amido-PEG11-OH | PEG11-Diol | t-Boc-N-Amido-PEG11-OH |
| Number of Steps | 1 | 5 | 1 |
| Overall Yield | High (85-95%) | Moderate (~50%) | High (90-98%) |
| Key Advantages | - High yield- Fewer steps- Simpler purification | - Uses a more readily available and potentially cheaper starting material | - Potentially faster reaction- Mesylates can be more reactive in some subsequent substitutions |
| Key Disadvantages | - Relies on the availability of the specific starting material | - Multiple steps- Lower overall yield- More complex purification due to multiple intermediates | - Mesylates can be less stable than tosylates- The byproduct (methanesulfonic acid) is more corrosive |
Conclusion
The choice of synthetic route for t-Boc-N-Amido-PEG11-Tos depends primarily on the availability and cost of the starting materials. The Primary Route is the most efficient and highest yielding if t-Boc-N-Amido-PEG11-OH is accessible. Alternative Route 1 provides a viable, albeit longer, pathway when starting from the more fundamental PEG11-diol. Alternative Route 2 , employing mesylation, offers a slight variation on the primary route that may be advantageous in terms of reaction time and reactivity of the final product, though stability considerations should be taken into account. Researchers should select the route that best aligns with their laboratory's resources and the specific requirements of their downstream applications.
References